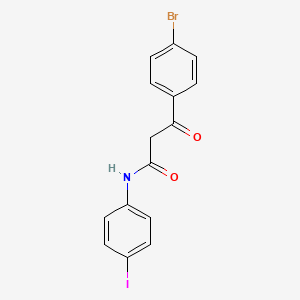

3-(4-bromophenyl)-N-(4-iodophenyl)-3-oxopropanamide

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-N-(4-iodophenyl)-3-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrINO2/c16-11-3-1-10(2-4-11)14(19)9-15(20)18-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHMVSCCFXVDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)NC2=CC=C(C=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719276 | |

| Record name | 3-(4-Bromophenyl)-N-(4-iodophenyl)-3-oxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148041-59-1 | |

| Record name | 3-(4-Bromophenyl)-N-(4-iodophenyl)-3-oxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-bromophenyl)-N-(4-iodophenyl)-3-oxopropanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C15H12BrI N2O

- Molecular Weight : 399.07 g/mol

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways. The compound's structure suggests it may interact with various biological targets, including telomerase and carbonic anhydrases.

Antitumor Activity

In vitro studies have demonstrated that compounds similar to this compound can significantly inhibit tumor growth. For instance, related compounds have shown high antiproliferative capacity against different cancer cell lines, such as SMMC-7721 cells, with IC50 values indicating potent activity .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SMMC-7721 | 88 | Telomerase inhibition |

| Compound B | HCT116 | 75 | Induction of apoptosis |

| Compound C | MCF-7 | 95 | ER stress and mitochondrial dysfunction |

Enzymatic Inhibition

The compound's potential as an inhibitor of human carbonic anhydrases (hCAs) has been explored. Inhibitory action against hCA isoforms I, II, IX, and XII has been reported with varying inhibition constants (KIs), suggesting that modifications to the compound could enhance its inhibitory potency .

Table 2: Inhibition Constants for hCA Isoforms

| Isoform | KIs (nM) |

|---|---|

| hCA I | 57.8 - 740.2 |

| hCA II | 6.4 - 14.2 |

| hCA IX | 7.1 - 93.6 |

| hCA XII | 3.1 - 20.2 |

Case Studies

Several studies have investigated the biological activity of related brominated and iodinated compounds:

- Study on Telomerase Modulators :

- Carbonic Anhydrase Inhibition Study :

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity :

Research indicates that derivatives of 3-(4-bromophenyl)-N-(4-iodophenyl)-3-oxopropanamide exhibit antiviral properties, particularly against the H5N1 avian influenza virus. In a study, synthesized compounds showed promising results in inhibiting the virus, with effective concentrations (EC50) and lethal doses (LD50) assessed through plaque reduction assays on Madin-Darby canine kidney cells . -

Synthesis of Bioactive Compounds :

The compound serves as a precursor for the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of heterocyclic compounds that display significant pharmacological activities. These include derivatives tested for their efficacy against different viral strains and potential anti-cancer properties . -

Enzyme Inhibition :

Some studies have explored the potential of this compound as an angiotensin-converting enzyme (ACE) inhibitor, which could be beneficial for treating hypertension. The structural characteristics imparted by the bromine and iodine substituents may enhance binding affinity to enzyme targets .

Materials Science Applications

-

Polymer Chemistry :

This compound can act as a monomer in polymer synthesis. Its chemical structure allows for the formation of polymers with specific properties that can be tailored for applications in coatings and adhesives . -

Fluorescent Materials :

The compound's unique electronic properties make it suitable for developing fluorescent materials. These materials can be used in sensors or as markers in biological imaging techniques due to their ability to emit light upon excitation .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Comparison of Halogen Effects on Bioactivity

*MGL: Monoglyceride Lipase

Key Observations :

- Halogen Size vs. Activity: In maleimide derivatives (Table 1), bromo- and iodo-substituted compounds exhibit nearly identical inhibitory potency (IC₅₀ ~4.3–4.4 μM), despite iodine’s larger atomic radius.

- This is consistent with the superior activity of bromo/iodo derivatives over lighter halogens like fluorine in MGL inhibition .

Structural Analogs in Amide Derivatives

Table 2: Structural and Functional Comparisons of Halogenated Amides

Key Observations :

- Backbone Flexibility : Unlike rigid chalcones (e.g., ), the β-ketoamide structure of the target compound introduces conformational flexibility, which may allow better adaptation to enzyme active sites.

- Crystallographic Data : N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide (R factor = 0.045) demonstrates the precision achievable in structural studies of halogenated amides, suggesting similar methodologies could resolve the target compound’s conformation .

Preparation Methods

Coupling of α-Keto Acid Derivatives with Aromatic Amines

-

- 3-(4-bromophenyl)-3-oxopropanoic acid (α-keto acid derivative)

- 4-iodoaniline (aromatic amine)

-

- Activation of the carboxylic acid group is often achieved using coupling reagents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides.

- Reaction is typically carried out in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature is maintained between 0°C to room temperature to prevent side reactions.

- pH control is essential to maintain amine nucleophilicity and prevent hydrolysis of the activated intermediate.

-

- Formation of an activated ester or anhydride intermediate from the α-keto acid.

- Nucleophilic attack by the aromatic amine on the activated carbonyl carbon, forming the amide bond.

- Subsequent purification by crystallization or chromatography.

Yields: Typically moderate to high (60–85%) depending on reagent purity and reaction optimization.

Use of α-Keto Thioesters as Precursors

α-Keto thioesters are versatile intermediates that can be converted into α-keto amides through nucleophilic substitution reactions with amines.

-

- Reaction of α-keto thioesters with 4-iodoaniline under controlled conditions leads to the formation of the target amide.

- This method provides a cleaner reaction profile with fewer side products compared to direct acid-amine coupling.

-

- Enhanced electrophilicity of the thioester carbonyl facilitates amide bond formation.

- Better control over reaction selectivity and milder conditions.

Catalytic and Reagent-Controlled Modifications

The use of Lewis acids or Brønsted acids as catalysts can promote the coupling and improve yields.

Hydrosilanes combined with Lewis acids have been reported to selectively reduce conjugated bonds in α-keto thioesters, which can be adapted for fine-tuning the synthesis of related compounds.

Copper(II)-catalyzed reactions with azides have been explored for related α-keto thioesters, indicating potential pathways for functional group transformations that might be adapted for amide synthesis.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct coupling of α-keto acid | 3-(4-bromophenyl)-3-oxopropanoic acid + 4-iodoaniline | Carbodiimides (EDC, DCC) | 0°C to RT, anhydrous DCM/THF | 60–85 | Requires pH and temperature control |

| α-Keto thioester intermediate | α-Keto thioester + 4-iodoaniline | Mild base or acid catalyst | Room temperature | 70–90 | Cleaner reaction, better selectivity |

| Lewis acid catalysis | α-Keto thioester + amine | B(C6F5)3, Cu(II) catalysts | Mild, room temperature | Variable | Enables chemoselective transformations |

| Hydrosilane reduction | α-Keto thioester derivatives | Hydrosilanes + Lewis acid | Room temperature | Moderate | Used for selective functional group modifications |

Research Findings and Analysis

The electrophilicity of the α-keto carbonyl is enhanced in α-keto thioesters due to the adjacent sulfur atom, facilitating nucleophilic attack by amines to form amides efficiently.

The use of α-keto thioesters as intermediates has been shown to provide higher yields and cleaner reaction profiles compared to direct acid-amine coupling, which can suffer from side reactions and hydrolysis.

Lewis acid catalysis, particularly with boron-based catalysts, enables chemoselective transformations that can be leveraged to synthesize complex α-keto amides under mild conditions, preserving sensitive functional groups.

Temperature and pH control are critical parameters throughout the synthetic process to avoid decomposition or side reactions, especially given the sensitivity of the α-keto group.

The synthesis methods described have been validated in research settings and are scalable for laboratory preparation, with potential for optimization for industrial applications.

Q & A

Q. What are the standard protocols for synthesizing 3-(4-bromophenyl)-N-(4-iodophenyl)-3-oxopropanamide?

The synthesis typically involves a multi-step approach, starting with the condensation of 4-bromophenylacetic acid derivatives with 4-iodoaniline. Key steps include:

- Mannich-type reactions or Michael additions to introduce the oxopropanamide backbone (as seen in structurally similar compounds) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) under reflux improve yield, while bases like triethylamine facilitate deprotonation .

- Halogen retention : Reaction temperatures must be controlled (<100°C) to prevent dehalogenation of the bromo/iodo substituents .

Characterization requires 1H/13C NMR (to confirm substitution patterns) and HPLC (purity >95%) .

Q. How can researchers confirm the structural integrity of this compound?

- X-ray crystallography : For precise determination of bond angles and dihedral planes (e.g., triclinic or monoclinic systems observed in similar bromo/iodo arylpropanamides) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ expected at ~485–490 m/z for C15H10BrIN2O2) .

- FT-IR spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and N-H bend (~1540 cm⁻¹) .

Q. What preliminary biological assays are suitable for screening its activity?

- Kinase inhibition assays : Prioritize targets like EGFR or VEGFR2, given structural similarities to diarylpropanamides with anti-cancer activity .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Solubility optimization : Pre-treat with DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the oxopropanamide core?

- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., carbonyl carbons are prone to nucleophilic attack) .

- Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina; prioritize residues like Lys721 for hydrogen bonding .

- MD simulations : Assess stability of halogen (Br/I) interactions in hydrophobic pockets over 100-ns trajectories .

Q. What strategies resolve contradictory data in biological activity studies?

- Meta-analysis of SAR : Compare halogenated analogs (e.g., 4-chloro vs. 4-iodo derivatives) to isolate substituent effects .

- Dose-response refinement : Use Hill slope analysis to distinguish between on-target effects and nonspecific toxicity .

- Off-target screening : Employ proteome-wide affinity chromatography to identify unintended binding partners .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- Forced degradation studies : Expose to 0.1M HCl/NaOH (25–60°C) and monitor via HPLC-DAD for degradation products (e.g., hydrolysis of the amide bond) .

- Arrhenius modeling : Predict shelf-life by calculating activation energy (Ea) of degradation pathways .

- Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Q. What advanced techniques elucidate its mechanism in inflammatory pathways?

- Western blotting : Quantify phosphorylation levels of NF-κB or STAT3 in LPS-stimulated macrophages .

- ROS detection : Use DCFH-DA probes in flow cytometry to assess oxidative stress modulation .

- Transcriptomics : RNA-seq on treated cells to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

Methodological Considerations

Q. How to optimize reaction yields while minimizing halogen loss?

- Protecting groups : Temporarily shield iodine with Boc groups during acidic/basic steps .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) to limit thermal degradation .

- Catalyst screening : Test Pd/Cu systems for coupling steps to preserve aryl-halogen bonds .

Q. What analytical approaches differentiate polymorphic forms?

- PXRD : Compare diffraction patterns with simulated data from single-crystal structures .

- DSC/TGA : Identify melting points and thermal decomposition profiles (e.g., endothermic peaks at ~180–200°C) .

- Solid-state NMR : Resolve crystallinity differences via 13C cross-polarization magic-angle spinning (CP/MAS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.